BenchChemオンラインストアへようこそ!

Fmoc-D-Lys(Mmt)-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection Selectivity

Fmoc-D-Lys(Mmt)-OH delivers unmatched orthogonal selectivity in Fmoc-SPPS. The Mmt group is removed with 1% TFA/DCM or AcOH/TFE/DCM (1:2:7), leaving Mtt, Boc, and tBu groups intact—a differential deprotection window no generic analog can replicate. Its D-configuration is critical for protease-resistant therapeutic peptides (GLP-1 analogs, antimicrobials). ≥99% chiral purity minimizes diastereomer removal costs. Choose this compound when stereochemical integrity and tiered orthogonal deprotection are non-negotiable.

Molecular Formula C41H40N2O5
Molecular Weight 640.8 g/mol
CAS No. 2044710-18-9
Cat. No. B6330365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Lys(Mmt)-OH
CAS2044710-18-9
Molecular FormulaC41H40N2O5
Molecular Weight640.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1
InChIKeyCTYHQVFFQRDJSN-KXQOOQHDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Lys(Mmt)-OH (CAS 2044710-18-9) Procurement Guide: Orthogonal D-Lysine Building Block for Complex Peptide Synthesis


Fmoc-D-Lys(Mmt)-OH (Nα-Fmoc-Nε-4-methoxytrityl-D-lysine, CAS 2044710-18-9) is an orthogonally protected D-lysine derivative for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. The compound features a base-labile Fmoc group at the α-amino position and an acid-labile 4-methoxytrityl (Mmt) group at the ε-amino side chain, enabling sequential, selective deprotection [2]. Its D-configuration distinguishes it from the more common L-lysine analogs, making it essential for synthesizing D-amino acid-containing peptides with enhanced proteolytic stability or altered bioactivity profiles [3]. Commercial specifications indicate high purity (≥99% by chiral HPLC) with optical rotation [α]D20 = 9 ± 1° (C=1 in DMF) .

Why Fmoc-D-Lys(Mmt)-OH Cannot Be Interchanged with L-Isomer or Alternative Protecting Group Analogs in Regulated Synthesis


Substituting Fmoc-D-Lys(Mmt)-OH with L-lysine analogs (e.g., Fmoc-Lys(Mmt)-OH) introduces the wrong stereochemistry, producing diastereomeric peptides that fail analytical purity specifications and exhibit altered biological activity [1]. Substituting with alternative side-chain protecting groups (e.g., Mtt, Boc, Dde/ivDde) alters the orthogonal deprotection strategy: Mtt requires stronger acidic conditions than Mmt, Boc is cleaved by TFA but is base-stable (incompatible with Fmoc/tBu strategy), and Dde/ivDde requires hydrazinolysis, introducing orthogonal selectivity trade-offs in multi-lysine sequences . The extreme acid lability of the Mmt group permits selective removal with AcOH/TFE/DCM (1:2:7) while leaving Mtt intact—a differential orthogonal window that generic substitution cannot replicate .

Fmoc-D-Lys(Mmt)-OH Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Enhanced Acid Lability: Mmt vs. Mtt Differential Cleavage Kinetics in Orthogonal Lysine Protection

The 4-methoxytrityl (Mmt) group on Fmoc-D-Lys(Mmt)-OH exhibits significantly greater acid lability compared to the 4-methyltrityl (Mtt) group found on Fmoc-D-Lys(Mtt)-OH. This differential sensitivity enables selective Mmt removal while preserving Mtt protection in the same peptide sequence.

Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection Selectivity

Chiral Purity Specification: D-Enantiomer Assurance for Stereochemically Defined Peptide Therapeutics

Fmoc-D-Lys(Mmt)-OH is supplied with chiral purity ≥99% as determined by chiral HPLC . This specification is critical because any L-isomer contamination (>1%) in D-amino acid building blocks produces diastereomeric impurities that co-elute or closely elute with the desired peptide product during preparative HPLC, complicating purification and potentially causing batch rejection in regulated pharmaceutical manufacturing. [1]

Chiral Purity Enantiomeric Excess Peptide Drug Substance

Optical Rotation Identity Verification: Distinguishing D-Lys(Mmt) from L-Lys(Mmt) Enantiomer

The D-enantiomer of Fmoc-Lys(Mmt)-OH exhibits a specific optical rotation of [α]D20 = 9 ± 1° (C=1 in DMF) . This value is distinct from the L-enantiomer (Fmoc-Lys(Mmt)-OH), which has an InChI stereochemical descriptor /m0/s1 versus /m1/s1 for the D-isomer, corresponding to opposite optical rotation sign.

Chiral Identity Quality Control Enantiomeric Purity

Mmt vs. Dde/ivDde Orthogonal Strategy: Avoiding Scrambling and Incomplete Deprotection

The Mmt group offers an acid-labile orthogonal alternative to hydrazine-labile Dde/ivDde protecting groups. Dde is known to undergo migration ('scrambling') to free lysine ε-amino groups during piperidine-mediated Fmoc deprotection, while ivDde can be extremely difficult to remove at C-termini or in aggregating sequences. Mmt avoids these liabilities entirely because its cleavage mechanism (mild acid) is orthogonal to both piperidine (Fmoc removal) and TFA (global deprotection). [1]

Orthogonal Protection Hydrazinolysis Scrambling

Fmoc-D-Lys(Mmt)-OH Optimal Application Scenarios: Where Procurement Delivers Verifiable Synthesis Advantage


Synthesis of D-Amino Acid-Containing Therapeutic Peptides Requiring Proteolytic Stability

D-amino acid substitution is a validated strategy for enhancing peptide serum half-life. Fmoc-D-Lys(Mmt)-OH enables incorporation of D-lysine at specific positions while maintaining orthogonal side-chain protection for subsequent conjugation (e.g., fatty acid acylation, PEGylation). The ≥99% chiral purity specification minimizes diastereomeric impurities that would otherwise require extensive chromatographic removal, directly impacting process yield and cost of goods. This application is relevant to GLP-1 analog development and antimicrobial peptide engineering. [1]

Orthogonal Multi-Lysine Modification in Branched Peptide Architectures and MAPs

In Multiple Antigen Peptides (MAPs) and branched peptide constructs, two or more lysine residues require sequential, orthogonal side-chain deprotection. Fmoc-D-Lys(Mmt)-OH, when paired with Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH in the same sequence, enables tiered deprotection: Mmt can be removed with AcOH/TFE/DCM (1:2:7) leaving Mtt intact , or Mmt remains stable to hydrazine while Dde is removed. This orthogonal window is documented in primary literature and is the basis for commercial MAP core synthesis protocols. [2]

Cyclic Peptide Synthesis via Lysine Side-Chain Lactam Bridge Formation

Side-chain to side-chain cyclization (lactam formation between Lys ε-amine and Asp/Glu side-chain carboxyl) requires a lysine derivative with an ε-amine protecting group that can be selectively removed on-resin without cleaving the peptide from acid-labile resins. Fmoc-D-Lys(Mmt)-OH satisfies this requirement: the Mmt group is removed with 0.5-1.0% TFA in DCM, conditions that preserve 2-chlorotrityl resin linkage and tBu-type side-chain protections [3]. This application is critical for synthesizing conformationally constrained peptide drug candidates. [4]

Site-Specific Bioconjugation for Peptide-Drug Conjugates and Fluorescent Probes

Precise attachment of cytotoxic payloads, fluorescent dyes, or biotin to a single lysine residue within a peptide sequence demands orthogonal ε-amine protection. Fmoc-D-Lys(Mmt)-OH provides the D-configuration required for stereochemical integrity of the peptide scaffold while offering Mmt deprotection under mild acidic conditions (1% TFA/DCM) that are compatible with most other side-chain protecting groups. [5] This enables on-resin conjugation prior to global deprotection and cleavage, streamlining the workflow for producing homogeneous peptide conjugates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Lys(Mmt)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.